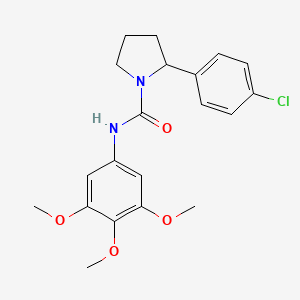![molecular formula C12H11NO2 B6120669 4-[4-(hydroxymethyl)pyridin-2-yl]phenol](/img/structure/B6120669.png)
4-[4-(hydroxymethyl)pyridin-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(hydroxymethyl)pyridin-2-yl]phenol, also known as HMP, is a chemical compound that has gained significant attention in the scientific research community. HMP is a pyridine derivative that has been found to have various biochemical and physiological effects. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-[4-(hydroxymethyl)pyridin-2-yl]phenol is not fully understood. However, studies have shown that it exerts its biological effects by modulating various signaling pathways in the body. 4-[4-(hydroxymethyl)pyridin-2-yl]phenol has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
4-[4-(hydroxymethyl)pyridin-2-yl]phenol has been found to have various biochemical and physiological effects. Studies have shown that it can reduce inflammation, inhibit the growth of cancer cells, and protect against oxidative stress. 4-[4-(hydroxymethyl)pyridin-2-yl]phenol has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-[4-(hydroxymethyl)pyridin-2-yl]phenol has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be readily obtained in high purity. 4-[4-(hydroxymethyl)pyridin-2-yl]phenol is also relatively inexpensive compared to other compounds with similar biological activities. However, one limitation of 4-[4-(hydroxymethyl)pyridin-2-yl]phenol is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 4-[4-(hydroxymethyl)pyridin-2-yl]phenol. One area of interest is the development of 4-[4-(hydroxymethyl)pyridin-2-yl]phenol-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of interest is the elucidation of the mechanism of action of 4-[4-(hydroxymethyl)pyridin-2-yl]phenol, which could lead to the development of more potent and selective compounds. Additionally, further studies are needed to determine the safety and efficacy of 4-[4-(hydroxymethyl)pyridin-2-yl]phenol in human clinical trials.
Synthesis Methods
The synthesis of 4-[4-(hydroxymethyl)pyridin-2-yl]phenol involves the reaction between 4-(chloromethyl)pyridine and 4-hydroxyphenol in the presence of a base such as potassium carbonate. The reaction yields 4-[4-(hydroxymethyl)pyridin-2-yl]phenol as a white crystalline solid with a melting point of 181-183°C.
Scientific Research Applications
4-[4-(hydroxymethyl)pyridin-2-yl]phenol has been extensively studied for its potential therapeutic applications. Studies have shown that 4-[4-(hydroxymethyl)pyridin-2-yl]phenol has anti-inflammatory, antioxidant, and antitumor properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in various animal models. 4-[4-(hydroxymethyl)pyridin-2-yl]phenol has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-[4-(hydroxymethyl)pyridin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-5-6-13-12(7-9)10-1-3-11(15)4-2-10/h1-7,14-15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPGPUFKHVFXCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Hydroxymethyl)pyridin-2-yl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6120590.png)
![1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6120594.png)
![4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1,3-oxazole-5-carboxamide](/img/structure/B6120597.png)

![N-{2-[2-(1-naphthyloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B6120602.png)
![2-(4-{[methyl(2-thienylmethyl)amino]methyl}phenyl)-6-pyridin-4-ylpyrimidin-4(3H)-one](/img/structure/B6120603.png)
![4-[({4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6120625.png)
![3-methoxy-6-{3-[1-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridazine](/img/structure/B6120633.png)
![2-(4-biphenylyl)-5-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole](/img/structure/B6120637.png)
![N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6120650.png)
![4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B6120653.png)

